N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic organic compound characterized by the presence of a thiazole ring and a benzamide moiety
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-9(2)20-14(15-8)16-13(17)10-6-5-7-11(18-3)12(10)19-4/h5-7H,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPLSQJDSHGSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4,5-dimethyl-1,3-thiazol-2-amine with 2,3-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6S)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino]acetamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups and thiazole ring contribute to its reactivity and potential interactions with biological targets, setting it apart from similar compounds.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles diverse research findings regarding its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 270.32 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds with thiazole rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | MRSA |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential:
- Cell Viability Assays : Studies have demonstrated that derivatives of thiazole can modulate inflammatory pathways. For example, certain modifications to the benzamide structure have resulted in decreased activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammation .
| Compound | IC50 (µM) | Inflammatory Marker |
|---|---|---|
| Compound B | 10.5 | TNF-alpha |
| This compound | TBD | TBD |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases:
- Research Findings : Preliminary studies have indicated that thiazole-containing compounds possess significant antioxidant activity. This is measured through assays that evaluate the ability to scavenge free radicals and reduce oxidative stress markers in vitro .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on a series of thiazole derivatives demonstrated that modifications in the side chains significantly affected their antibacterial efficacy against MRSA. The results indicated that the presence of the thiazole moiety was essential for maintaining potency. -
Inflammation Model :
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
